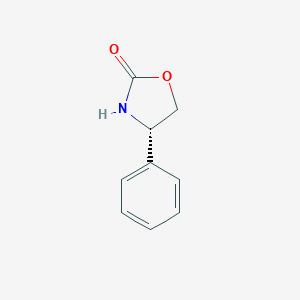
Benzene-13C6
Overview
Description
Benzene-13C6 is a stable isotopically labeled compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-13C6 can be synthesized through the catalytic reaction of methanol and carbon monoxide (13C). The process typically involves a high-pressure fixed-bed flow reactor with a catalyst such as zinc-doped zirconia nanoparticles dispersed on zeolite H-ZSM-5. The reaction is carried out at elevated temperatures (around 703 K) and pressures (3.0 MPa) with a syngas flow rate of 25 cm³/min .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the isotopically labeled benzene.
Chemical Reactions Analysis
Types of Reactions: Benzene-13C6 undergoes various chemical reactions typical of benzene, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation.
Oxidation: this compound can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction: It can be reduced to cyclohexane-13C6 under hydrogenation conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Friedel-Crafts Reactions: Alkyl or acyl halides in the presence of aluminum chloride.
Major Products:
Nitration: Nitrothis compound.
Sulfonation: Benzene sulfonic acid-13C6.
Halogenation: Chlorothis compound or bromothis compound.
Friedel-Crafts Alkylation: Alkylthis compound.
Oxidation: Phenol-13C6, benzoic acid-13C6.
Scientific Research Applications
Benzene-13C6 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to track the distribution and metabolism of drugs.
Industry: Applied in environmental analysis to detect and quantify pollutants.
Mechanism of Action
The mechanism of action of Benzene-13C6 is primarily related to its use as a tracer in analytical techniques. In NMR spectroscopy, the carbon-13 isotope provides distinct signals that help in elucidating the structure and dynamics of molecules. The isotopic labeling allows for the tracking of molecular interactions and transformations in various chemical and biological systems.
Comparison with Similar Compounds
Benzene-12C6: The naturally occurring form of benzene with carbon-12 atoms.
Benzene-13C6,d6: Benzene labeled with both carbon-13 and deuterium.
Toluene-13C6: Benzene ring with a methyl group and carbon-13 labeling.
Phenol-13C6: Benzene ring with a hydroxyl group and carbon-13 labeling.
Uniqueness: this compound is unique due to the complete substitution of all carbon atoms with carbon-13, providing a uniform isotopic label. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is crucial for accurate analysis.
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954230 | |
| Record name | (~13~C_6_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.068 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-44-1 | |
| Record name | (~13~C_6_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Benzene-13C6 in research?
A1: this compound serves primarily as an internal standard in analytical chemistry, specifically in gas chromatography/mass spectrometry (GC/MS) []. Its use allows for more accurate quantification of Benzene in complex matrices like air, breath, and blood samples.
Q2: Why is this compound preferred over Benzene-d6 as an internal standard in certain cases?
A2: When background contamination from Benzene is a concern, this compound, along with Benzene-d6, provides a solution []. These heavier isotopes are six mass units greater than natural Benzene, allowing for distinct detection and quantification even with background Benzene present.
Q3: Beyond analytical chemistry, what other research areas utilize this compound?
A3: this compound acts as a valuable precursor in synthetic organic chemistry. It's utilized in synthesizing complex molecules where isotopic labeling is crucial for tracing reaction pathways or understanding molecular behavior [, ]. For instance, it's a starting material for creating Phenyl-13C6-ethene, a component explored for potential use in producing 13N-labeled ammonia for Positron Emission Tomography (PET) [].
Q4: Are there studies investigating the physical properties of this compound?
A4: Yes, research has explored the influence of isotopic substitution on the diffusion and thermal diffusion coefficient of binary liquids, comparing this compound with other Benzene isotopes [, ]. These studies shed light on how isotopic composition impacts molecular movement and interactions in liquid mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


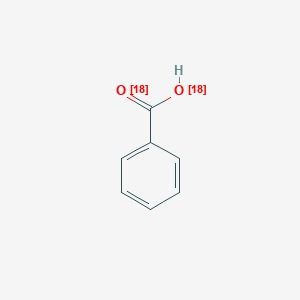
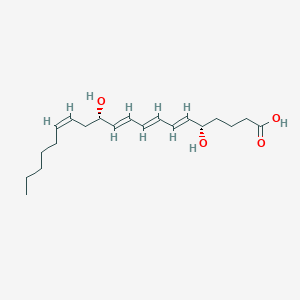
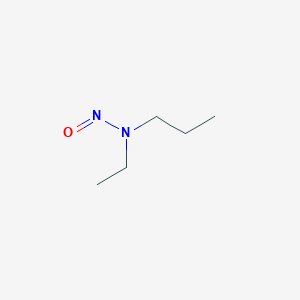
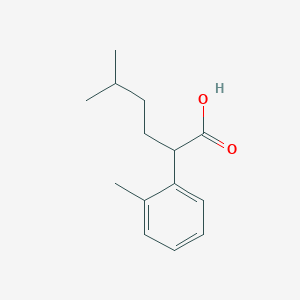
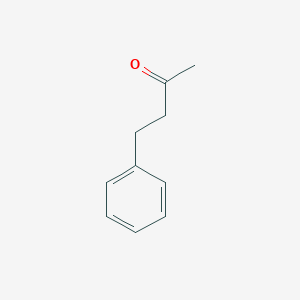

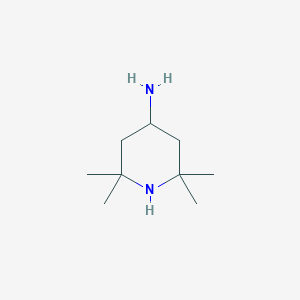

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
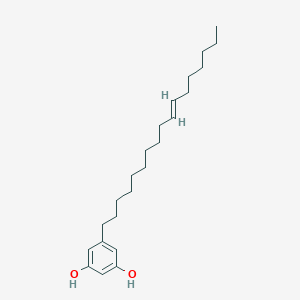
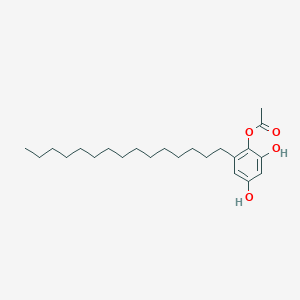
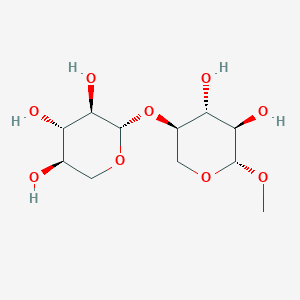
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
